molecular formula C21H13Cl2N3O4 B4979027 N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B4979027
M. Wt: 442.2 g/mol
InChI Key: AAGXIWLIFISABD-UHFFFAOYSA-N
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Description

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of 2,5-dichlorophenylamine with a suitable carboxylic acid derivative under high-temperature conditions. Subsequent nitration and methylation steps are employed to introduce the nitro and methyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. Advanced purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, leading to the formation of different amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH) are often used.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: The compound's biological activities make it a candidate for drug development. It can be used in the treatment of various diseases, such as infections, inflammation, and cancer.

Industry: In the materials science industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The nitro group plays a crucial role in its biological activity, as it can undergo redox reactions within biological systems. The compound may interact with enzymes, receptors, or other biomolecules, leading to its therapeutic effects.

Comparison with Similar Compounds

  • N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

  • N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide

Uniqueness: N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide stands out due to its specific substitution pattern and the presence of both nitro and methyl groups. These structural features contribute to its unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O4/c1-11-14(3-2-4-18(11)26(28)29)20(27)24-13-6-8-19-17(10-13)25-21(30-19)15-9-12(22)5-7-16(15)23/h2-10H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGXIWLIFISABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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